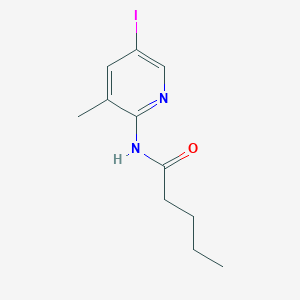![molecular formula C19H14ClNO B399981 N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B399981.png)
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a biphenyl group and a chlorophenyl group attached to a carboxamide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE typically involves the reaction of 4-chlorobenzoic acid with biphenyl-4-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of automated flow reactors, which allow for continuous synthesis under controlled conditions. This approach enhances the yield and purity of the product while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromophenyl)-4-biphenylcarboxamide: Similar structure with a bromine atom instead of chlorine, showing comparable biological activities.
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide: Another carboxamide derivative with a pyridine ring, used in medicinal chemistry.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Contains an oxadiazole ring, known for its antitubercular activity.
Uniqueness
N-(4-CHLOROPHENYL)-[1,1'-BIPHENYL]-4-CARBOXAMIDE stands out due to its unique combination of a biphenyl and chlorophenyl group, which imparts specific chemical and biological properties
Propiedades
Fórmula molecular |
C19H14ClNO |
|---|---|
Peso molecular |
307.8g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H14ClNO/c20-17-10-12-18(13-11-17)21-19(22)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,21,22) |
Clave InChI |
GGBDVVYZXHAKFQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B399899.png)
![3-chloro-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B399900.png)
![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B399901.png)
![N-[4-(4-METHANESULFONYLPIPERAZIN-1-YL)PHENYL]-4-METHOXYBENZAMIDE](/img/structure/B399902.png)
![4-ethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399904.png)



![4-cyano-N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B399909.png)


![4-butoxy-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B399916.png)
![N-[1-[4-(diethylamino)phenyl]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B399918.png)
![1-Butyl-4,10a-diphenyl-1,5,10,10a-tetrahydropyrrolo[2,3-b][1,5]benzodiazepine-2,3-dione](/img/structure/B399919.png)
